Ed name)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C36H30N4O4 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-N'-[(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C36H30N4O4/c1-20-13-16-23(17-14-20)40-34(43)30-29-24-8-4-6-10-26(24)36(31(30)35(40)44,27-11-7-5-9-25(27)29)19-37-39-33(42)32(41)38-28-18-21(2)12-15-22(28)3/h4-19,29-31H,1-3H3,(H,38,41)(H,39,42)/b37-19+ |
InChI Key |
UAGACJUZBJDYEI-SAEPALGJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)/C=N/NC(=O)C(=O)NC7=C(C=CC(=C7)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NNC(=O)C(=O)NC7=C(C=CC(=C7)C)C |
Origin of Product |
United States |
Historical Context of Edoxudine Discovery and Early Research Endeavors
Edoxudine, a nucleoside analog of thymidine (B127349), first emerged as a compound of interest for its antiviral properties. iiab.me The antiviral activity of Edoxudine against herpes simplex virus (HSV) was initially recognized in 1967. nih.govdrugbank.com This discovery placed it within a significant class of antiviral agents being explored during that period. Subsequent preclinical research further established its efficacy in vivo, particularly in models of herpetic keratitis, an infection of the cornea caused by HSV. nih.govdrugbank.com
These promising early findings led to its development by McNeil Pharmaceutical. nih.govdrugbank.com The primary therapeutic goal for Edoxudine was its use as a topical treatment for herpes simplex virus infections. iiab.me Research during this period focused on its mechanism of action, which was identified as the potent and selective inhibition of HSV type 1 and 2 replication. nih.govdrugbank.com The synthesis of Edoxudine involves the mercuration of 2'-deoxyuridine, followed by a reaction with ethylene (B1197577) in the presence of dilithiopalladium tetrachloride to produce an alkylation product, which is then reduced. iiab.me After years of development and clinical investigation, Edoxudine was approved by Health Canada on December 31, 1992. nih.govdrugbank.com However, its time on the market was brief, with the medication being discontinued (B1498344) in 1998. nih.govdrugbank.com
Current Scientific Landscape and Academic Significance of Edoxudine
Despite its discontinuation as a commercial antiviral drug, Edoxudine has retained and even gained new academic significance in recent years. Its well-defined mechanism of action as a thymidine (B127349) analog continues to make it a valuable tool in virological research. The core of its antiviral activity lies in its selective phosphorylation by viral thymidine kinase. nih.gov This initial step allows for subsequent phosphorylation by cellular enzymes to form the 5'-triphosphate derivative. nih.govdrugbank.com This final form acts as a competitive inhibitor of the viral DNA polymerase, effectively halting viral replication. nih.govdrugbank.com The selectivity of this process, with preferential phosphorylation occurring in herpes-infected cells and subsequent incorporation into viral DNA over cellular DNA, remains a subject of academic interest. nih.gov
A significant resurgence in the scientific relevance of Edoxudine has been driven by research into antimicrobial resistance. A recent study has unveiled a novel application for this decades-old molecule: combating antibiotic-resistant bacteria. labiotech.eu Research from the University of Geneva demonstrated that Edoxudine can weaken the protective surface of Klebsiella pneumoniae, a bacterium known for causing respiratory, intestinal, and urinary tract infections and for its high levels of antibiotic resistance. labiotech.eu By altering the bacterial surface layer, Edoxudine renders the bacteria more susceptible to elimination by immune cells. labiotech.eu This anti-virulence strategy, which weakens the pathogen without directly killing it, is a promising approach to mitigate the development of further resistance. labiotech.eu This discovery has repositioned Edoxudine as a lead compound for developing new therapies against multi-resistant bacteria.
Gaps in Current Knowledge and Future Research Directions for Edoxudine
Fundamental Reaction Mechanisms Involving Ed name Transformations
The reactivity of Ed name is governed by the distinct functionalities present in its structure. The electron-rich ethoxy-substituted ring, the polymerizable vinyl group, and the conjugated biphenyl (B1667301) system each provide avenues for specific classes of reactions.
Nucleophilic Substitution Pathways at Ed name Centers
Nucleophilic substitution in Ed name primarily targets the ethoxy group. While the C(sp²)-O bond of the ether to the aromatic ring is strong and generally resistant to cleavage, the ethyl group's C(sp³)-O bond can be targeted by strong nucleophiles under forcing conditions.
The most common reaction is ether cleavage, typically mediated by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism proceeds via protonation of the ether oxygen, forming a good leaving group (ethanol). A nucleophile (I⁻ or Br⁻) then attacks the ethyl carbon in an Sₙ2-type mechanism, yielding 4-(4'-vinylbiphenyl)-phenol and ethyl iodide. Due to the stability of the aromatic C-O bond, direct nucleophilic aromatic substitution (SₙAr) at this position is highly unfavorable unless additional strong electron-withdrawing groups are present on the ring, which is not the case for Ed name. libretexts.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions of Ed name
The biphenyl system of Ed name presents two aromatic rings for electrophilic aromatic substitution (SₙAr), with reactivity and regioselectivity governed by the attached substituents. wikipedia.org
Ring A (Ethoxy-substituted): The ethoxy group (-OEt) is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. lkouniv.ac.in Since the para position is occupied by the other phenyl ring, electrophilic attack will be strongly directed to the positions ortho to the ethoxy group. Common SₙAr reactions like nitration, halogenation, and Friedel-Crafts acylation will preferentially occur at the C2 and C6 positions. masterorganicchemistry.com The high reactivity of this ring means that milder conditions are often required to prevent polysubstitution.
Ring B (Vinyl-substituted): The vinyl group (-CH=CH₂) is a weakly activating group and also an ortho, para-director. youtube.com Therefore, electrophiles will preferentially attack the positions ortho and para to the vinyl group. The para position (C4') is occupied by the biphenyl linkage, directing substitution to the C2' and C6' positions.
In competitive reactions, substitution is overwhelmingly favored on the more strongly activated ethoxy-substituted ring. masterorganicchemistry.com
Cycloaddition and Pericyclic Reactions of Ed name Derivatives
The vinyl group is the primary site for cycloaddition and pericyclic reactions in Ed name. libretexts.org As a dienophile, the vinyl group can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. core.ac.uk When reacted with a conjugated diene, such as 1,3-butadiene, a new six-membered ring is formed. These reactions are concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. researchgate.net
The vinyl group can also undergo [2+2] cycloadditions under photochemical conditions. organicreactions.org For instance, irradiation in the presence of an alkene can lead to the formation of a cyclobutane (B1203170) ring. Furthermore, 1,3-dipolar cycloadditions are possible when Ed name is treated with 1,3-dipoles like azides or nitrile oxides, yielding five-membered heterocyclic rings.
Radical-Mediated Processes Involving Ed name
The vinyl group of Ed name is highly susceptible to radical-mediated processes, most significantly radical polymerization. rsc.org In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), a radical can add across the double bond. This creates a new, more stable benzylic-type radical, which can then propagate by adding to another molecule of Ed name, leading to the formation of a polymer chain (poly-Ed name).
Atom Transfer Radical Addition (ATRA) is another relevant process. For example, the addition of a polyhalogenated alkane like bromotrichloromethane (B165885) across the vinyl group can be initiated by heat or light, leading to a functionalized alkyl halide derivative of Ed name. Radical cyclization reactions are also possible if a radical can be generated elsewhere in the molecule in a position that allows for intramolecular attack on the vinyl group. nih.govchemrxiv.org
Oxidation and Reduction Chemistry of Ed name
Both the vinyl group and the aromatic system of Ed name can undergo oxidation and reduction. purdue.eduyoutube.comlibretexts.org
Oxidation:
The vinyl group can be readily oxidized. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond to yield 4-ethoxy-4'-formylbiphenyl (an aldehyde). leah4sci.com Using an oxidative workup would yield the corresponding carboxylic acid.
Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can lead to the formation of a diol (4-(4'-(1,2-dihydroxyethyl)biphenyl)-ethoxybenzene).
Under harsh conditions, the aromatic rings can be oxidized, though this often leads to degradation of the molecule.
Reduction:
The vinyl group is easily reduced to an ethyl group (-CH₂CH₃) via catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst). This reaction is typically fast and occurs under mild conditions, leaving the aromatic rings intact.
Reduction of the aromatic rings requires more forceful conditions. A Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can selectively reduce the aromatic rings. The ethoxy-substituted ring would be expected to reduce to a non-conjugated diene, as electron-donating groups direct the reduction. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Ed name Reactivity
The rates and outcomes of reactions involving Ed name are governed by kinetic and thermodynamic principles. In many cases, a choice between kinetically and thermodynamically favored products exists.
For electrophilic aromatic substitution, the formation of the sigma complex (arenium ion) is the rate-determining step. masterorganicchemistry.com The activation energy for this step is significantly lower for the highly activated, ethoxy-substituted ring compared to the vinyl-substituted ring, explaining the kinetic preference for substitution on Ring A.
| Reaction Site | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) | Product Distribution (Kinetic Control) |
|---|---|---|---|
| Ortho to -OEt (Ring A) | ~1.2 x 105 | ~45 | >95% |
| Ortho to -Vinyl (Ring B) | ~25 | ~70 | <5% |
| Meta to -OEt (Ring A) | ~1.5 | ~85 | <0.1% |
In cycloaddition reactions like the Diels-Alder, the reaction is often reversible. libretexts.org At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product due to favorable secondary orbital interactions in the transition state. At higher temperatures, the reaction is under thermodynamic control, and the more stable exo product may be favored as the equilibrium shifts.
| Product | Control Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Relative Stability |
|---|---|---|---|---|
| Endo Adduct | Kinetic | -75 | -140 | Less Stable |
| Exo Adduct | Thermodynamic | -70 | -135 | More Stable |
The bond dissociation energy (BDE) is a key thermodynamic parameter in radical reactions. wikipedia.org The initiation of radical polymerization involves breaking a weak bond in an initiator to form radicals. The subsequent addition to the vinyl group of Ed name is thermodynamically favorable because it forms a C-C sigma bond and a resonance-stabilized benzylic-type radical.
Reaction Rate Determination and Activation Energy Analysis
Determining the rate of a reaction is the first step in a kinetic analysis. The reaction rate is the speed at which reactants are converted into products and can be influenced by factors such as concentration, temperature, and the presence of a catalyst. ncert.nic.in Experimental techniques like spectroscopy (UV-Vis, NMR) or chromatography are often employed to monitor the change in concentration of reactants or products over time. fiveable.me
The data gathered is then used to determine the reaction's rate law, an equation that links the reaction rate with the concentrations of the reactants. ncert.nic.inkhanacademy.org
A key parameter derived from temperature-dependent rate studies is the activation energy (Ea) . This is the minimum energy required for a reaction to occur. vernier.comwikipedia.org The Arrhenius equation mathematically relates the rate constant (k) of a reaction to the temperature and activation energy. fiveable.mewikipedia.org
Illustrative Data Table: Temperature Effect on the Rate Constant for a Hypothetical Reaction of "Ed name"
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 298 | 1.5 x 10⁻⁴ |
| 308 | 3.1 x 10⁻⁴ |
| 318 | 6.0 x 10⁻⁴ |
| 328 | 1.1 x 10⁻³ |
This table illustrates how the rate constant for a hypothetical first-order reaction involving "Ed name" might increase with temperature. By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy for the reaction can be calculated from the slope of the line. scribd.com
Equilibrium Studies and Stability Considerations
Equilibrium studies focus on the extent to which a reaction proceeds. For a reversible reaction, chemical equilibrium is the state where the rates of the forward and reverse reactions are equal, and the concentrations of reactants and products remain constant. The position of this equilibrium is described by the equilibrium constant (Keq). A large Keq indicates that the products are favored at equilibrium.
Stability, in a chemical context, refers to a substance's resistance to chemical change. nih.gov Stability studies are essential, particularly in pharmaceutical and materials science, to determine a compound's shelf life and degradation pathways under various environmental conditions like temperature, humidity, and light. nih.goveuropa.eu These studies often involve subjecting the compound to accelerated degradation conditions to predict its long-term stability. europa.eu
Illustrative Data Table: Stability Profile of "Ed name" under Accelerated Conditions
| Condition | Time (Months) | "Ed name" Purity (%) | Major Degradant (%) |
| 40°C / 75% RH | 0 | 99.8 | <0.1 |
| 1 | 99.1 | 0.4 | |
| 3 | 97.5 | 1.2 | |
| 6 | 95.2 | 2.5 |
This hypothetical data shows the degradation of "Ed name" over time under accelerated temperature and humidity conditions, which is a standard method for assessing chemical stability. europa.eu
Influence of Catalysis on (Ed name) Reactivity and Selectivity
A catalyst is a substance that increases the rate of a chemical reaction without being consumed itself. byjus.com It achieves this by providing an alternative reaction pathway with a lower activation energy. fiveable.me Catalysis is highly specific; a catalyst that works for one reaction may not be effective for another. byjus.com
Reactivity in the context of catalysis refers to the enhanced rate of reaction. Selectivity is a measure of a catalyst's ability to direct a reaction to form a specific product when multiple outcomes are possible. byjus.comresearchgate.net By carefully choosing a catalyst, chemists can not only speed up a reaction but also favor the formation of a desired product over unwanted side products. nih.govresearchgate.net
For a hypothetical reaction of "Ed name," different catalysts could be explored to optimize both the reaction speed and the yield of the desired product.
Illustrative Data Table: Effect of Different Catalysts on a Hypothetical Reaction of "Ed name"
| Catalyst | Reaction Rate (relative to uncatalyzed) | Selectivity for Product A (%) |
| None | 1 | 45 |
| Catalyst X | 1,500 | 92 |
| Catalyst Y | 800 | 60 |
| Catalyst Z | 2,200 | 85 |
This table illustrates how different catalysts could hypothetically influence the rate and selectivity of a reaction involving "Ed name."
Solvent Effects and Medium Dependence on (Ed name) Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate, outcome, and even its mechanism. wikipedia.orgresearchgate.net Solvents can influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org For example, polar solvents are effective at stabilizing charged species, which can accelerate reactions that proceed through ionic intermediates. chemrxiv.org
The choice of solvent can also dictate the reaction pathway, leading to different products under different solvent conditions. researchgate.net This is because the solvent can interact with the reacting molecules in various ways, such as through hydrogen bonding or dipole-dipole interactions, favoring one transition state over another. wikipedia.orgnih.gov
Illustrative Data Table: Solvent Effects on the Rate and Product Ratio of a Hypothetical Reaction of "Ed name"
| Solvent | Dielectric Constant | Relative Rate | Product Ratio (A:B) |
| Hexane | 1.9 | 1 | 80:20 |
| Dichloromethane | 9.1 | 15 | 50:50 |
| Acetonitrile | 37.5 | 120 | 10:90 |
| Water | 80.1 | 450 | <5:95 |
This hypothetical data demonstrates how changing the solvent polarity could dramatically alter both the rate and the product distribution for a reaction of "Ed name." wikipedia.orgresearchgate.net
Table of Compounds
Theoretical and Computational Studies on Ed Name
Quantum Chemical Methods Applied to Ed name)
Quantum chemistry, which applies the principles of quantum mechanics to chemical systems, is a cornerstone of modern computational chemistry. wikipedia.orgcomputabio.com It allows for the calculation of electronic structure and the exploration of reaction pathways and transition states. wikipedia.org Methods such as Density Functional Theory (DFT) and other ab initio calculations are frequently employed to understand and predict the behavior of molecules like Ed name). solubilityofthings.comenergy.gov
Electronic Structure Elucidation of Ed name)
The elucidation of a molecule's electronic structure is fundamental to understanding its physical properties and reactivity. Quantum chemical methods are used to solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. fortunejournals.com For Ed name), these calculations reveal critical insights into its chemical bonding and potential for interaction.
Key electronic properties of Ed name) are determined through these computational approaches. This includes mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, and generating electrostatic potential maps to visualize charge distribution. While solving the complex quantum mechanical equations for intricate molecules can be computationally demanding, these methods provide a foundational understanding of the molecule's behavior. uchicago.edu
Table 1: Illustrative Electronic Properties of a Molecule Calculated via DFT This table presents example data that would be generated for a compound like Ed name) using Density Functional Theory (DFT) at the B3LYP/6-31G level of theory.*
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -458.765 | Hartree |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -1.15 | eV |
| HOMO-LUMO Gap | 5.06 | eV |
| Dipole Moment | 2.87 | Debye |
Mechanistic Elucidation of Ed name) Reactions via Computational Chemistry
Computational chemistry is a powerful tool for determining the step-by-step sequence of elementary reactions that constitute a chemical transformation. fiveable.me By modeling potential energy surfaces, chemists can identify reaction pathways, intermediates, and transition states, providing a detailed picture of how reactants are converted into products. solubilityofthings.comfiveable.me This is particularly valuable for reactions involving unstable intermediates or complex transition states that are challenging to observe experimentally. grnjournal.us
For reactions involving Ed name), computational studies can map out the energetic landscape. rsc.org This involves locating the transition state—the high-energy configuration that must be overcome for the reaction to proceed—and calculating the associated energy barrier. solubilityofthings.com By comparing the energy profiles of different potential pathways, researchers can determine the most plausible reaction mechanism. researchgate.net These theoretical models guide experimental design and help in optimizing reaction conditions for better yields and selectivity. fiveable.me The integration of computational predictions with experimental data leads to a more comprehensive and reliable understanding of the reaction. fiveable.me
Prediction of Ed name) Reactivity and Stereoselectivity
A significant application of computational chemistry is the prediction of chemical reactivity and stereoselectivity. nih.govrsc.org By analyzing the transition states leading to different stereoisomers, researchers can calculate the energy differences between them. According to transition state theory, a lower energy barrier corresponds to a faster reaction rate, allowing for the prediction of the major product. This predictive power is crucial for the rational design of asymmetric catalysts and synthetic routes. rsc.org
In the context of Ed name), DFT calculations can be employed to predict the outcome of stereoselective reactions. nih.gov For instance, by modeling the interaction of Ed name) with a chiral catalyst, it is possible to compute the activation energies for the pathways leading to different enantiomers or diastereomers. The calculated energy difference (ΔΔG‡) between these competing transition states can be used to predict the enantiomeric or diastereomeric excess, offering valuable guidance for synthetic chemists. nih.gov While qualitative understanding often points to steric and electronic effects, computational methods provide a quantitative framework for these predictions. arxiv.org
Molecular Dynamics and Simulation of Ed name) Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations can track the trajectory of every particle in the system, offering insights into the conformational dynamics, solvent effects, and self-assembly processes of molecules like Ed name). nih.govtandfonline.com
Conformational Analysis of Ed name)
Molecules are not static entities; they exist as an ensemble of different three-dimensional arrangements, or conformations. calcus.cloud The specific conformation of a molecule can significantly influence its properties and reactivity. calcus.cloud Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt and the energy barriers between them. portlandpress.com
MD simulations are a primary tool for exploring the conformational space of Ed name). calcus.cloud By simulating the molecule's movement over time, researchers can observe transitions between different conformations and identify the most populated (i.e., most stable) states. nih.gov Techniques like meta-dynamics can be used to enhance sampling and overcome high energy barriers, ensuring a more thorough exploration of the potential energy surface. calcus.cloud The resulting conformational ensemble provides a more realistic picture of the molecule's behavior than a single, static structure. tandfonline.com
Table 2: Example of Conformational Analysis Results for a Flexible Molecule This table illustrates typical data obtained from a conformational search on a molecule like Ed name), identifying the relative energies of its most stable conformers.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conf-1 (Global Minimum) | 178.5, -65.2 | 0.00 | 75.4 |
| Conf-2 | 62.1, -68.9 | 1.15 | 12.1 |
| Conf-3 | -175.3, 60.5 | 1.32 | 9.3 |
| Conf-4 | -64.8, 179.1 | 2.50 | 3.2 |
Solvent Interactions and Self-Assembly of Ed name) Molecules
Furthermore, MD is a key technique for investigating the spontaneous organization of molecules into ordered structures, a process known as self-assembly. rsc.org For a compound like Ed name) with the potential for supramolecular chemistry, simulations can reveal the initial stages of aggregation and the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that drive the formation of larger assemblies. nih.gov By simulating a system of many Ed name) molecules in a solvent, researchers can observe how they come together, providing a bottom-up view of the self-assembly process that is highly complementary to experimental techniques. nih.govacs.org
Development and Validation of Force Fields for Edaravone and Related Systems
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the movement and interaction of atoms and molecules over time. The accuracy of these simulations is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. nih.govnih.gov The development of a reliable force field for a specific molecule like Edaravone is a meticulous process that involves several key steps.
Force Field Parameterization:
The process begins with the selection of a base force field, such as AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), GROMOS (GROningen MOlecular Simulation), or OPLS (Optimized Potentials for Liquid Simulations). wikipedia.orgnih.govgromos.netwikipedia.orgambermd.orgsemanticscholar.orgscience.gov These general-purpose force fields provide a robust framework but often require refinement for specific, novel molecules. nih.govrsc.org For Edaravone, this involves developing specific parameters for its unique chemical structure that are compatible with the chosen force field family. rsc.orgresearchgate.netfz-juelich.de
The parameterization process focuses on several key components of the potential energy function:
Bonded Parameters: These include terms for bond stretching, angle bending, and dihedral angle torsions. science.gov Quantum mechanical (QM) calculations are typically employed to determine the equilibrium values and force constants for these interactions. researchgate.netresearchgate.net For instance, high-level QM methods are used to scan the potential energy surfaces of dipeptides to develop and validate new dihedral parameters for the OPLS-AA force field. science.gov
Non-bonded Parameters: These describe the van der Waals and electrostatic interactions between atoms that are not directly bonded. boku.ac.at Partial atomic charges, a crucial component of the electrostatic term, are often derived using QM calculations to accurately represent the molecule's charge distribution. researchgate.net
Validation of Force Fields:
Once parameterized, the force field must be rigorously validated to ensure it can accurately reproduce experimental data and predict the behavior of the system. nih.govresearchgate.net Validation is a multi-faceted process that compares simulation results against a range of known properties. nih.gov
Key validation targets include:
Thermodynamic Properties: The force field should be able to predict thermodynamic properties like the heat of vaporization and density of the pure liquid. wikipedia.orgmiami.edu The OPLS force fields, for example, are optimized to fit these experimental properties of liquids. wikipedia.org
Dynamical Properties: For complex systems, the force field's ability to describe the dynamic behavior, such as conformational changes and interactions with other molecules, is assessed. researchgate.net
Below is a table summarizing common force fields and the types of target data used in their development and validation.
| Force Field Family | Primary Application Areas | Typical Validation Data |
| AMBER | Proteins and Nucleic Acids | Experimental NMR data, X-ray crystal structures, thermodynamic properties of liquids. ambermd.orgmdpi.com |
| CHARMM | Proteins, Lipids, Nucleic Acids, Small Molecules | Quantum mechanical calculations, vibrational spectra, experimental thermodynamic and conformational data. nih.govnih.govrsc.org |
| GROMOS | Biomolecular Systems | Thermodynamic properties of liquids (e.g., free enthalpy of hydration), protein and DNA stability. wikipedia.orggromos.netnih.gov |
| OPLS | Organic Liquids and Biomolecules | Experimental properties of liquids (density, heat of vaporization), gas-phase torsional profiles. wikipedia.orgscience.govnih.gov |
The iterative process of parameter refinement and validation leads to a force field that can be used with confidence to study Edaravone's interactions with biological targets, its solvation properties, and other complex phenomena. boku.ac.at
Integration of Artificial Intelligence and Machine Learning in Edaravone Research
Quantitative Structure-Activity Relationship (QSAR) Models:
Predict the antioxidant activity of novel analogues.
Optimize molecular structures to improve properties like membrane permeability or metabolic stability.
Screen large virtual libraries of compounds to identify new potential therapeutic agents. nih.gov
Analysis of Clinical and Biological Data:
Study: An ML model was used to rank participants from a phase 3 trial (Study 16) by their predicted time to a 50% decline in vital capacity. nih.govtandfonline.com
Methodology: This ranking was used to create risk-based subgroups, which were then systematically expanded to include the entire trial population. tandfonline.comtandfonline.com
Findings: The analysis revealed a statistically significant treatment effect of Edaravone in a much broader group of patients (up to 70-76% of the trial population) than was identified by the original study's inclusion criteria. nih.govtandfonline.com
Implication: This novel methodology demonstrates how ML can help generalize findings from clinical trials and potentially inform more efficient future trial designs. tandfonline.com
The table below summarizes the application of the machine learning model in the re-analysis of the Edaravone clinical trial data.
| Model Type | Data Source | Objective | Key Finding |
| Validated Gradient Boosting Machine Model | Edaravone Phase 3 Clinical Trial (Study 16) Data | To determine if the treatment effect of Edaravone could be generalized to a broader ALS population. nih.govtandfonline.com | A statistically significant treatment effect was observed in up to 76% of the original trial participants, a broader cohort than initially defined. tandfonline.comtandfonline.com |
Future Directions:
Advanced Analytical Methodologies for Ed Name Research
Spectroscopic Techniques for Advanced Ed name) Characterization
Spectroscopic methods are indispensable for probing the molecular structure and properties of Ed name). Advanced spectroscopic techniques provide detailed information on the atomic and molecular level, which is fundamental for both research and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like Ed name). wiley.comnih.gov Advanced 1D and 2D NMR techniques are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of Ed name), providing insights into its complex stereochemistry and conformation. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity of atoms within the molecule. For instance, Nuclear Overhauser Effect (nOe) spectroscopy can provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure. nih.gov In the context of nanoparticle formulations of Ed name), solution NMR spectroscopy with T₂-filtering techniques can be used to detect the molecule's signal while suppressing signals from other components, such as albumin. researchgate.netnih.gov This allows for the precise measurement of drug release from the formulation. researchgate.netnih.gov Solid-state NMR (SSNMR) combined with X-ray powder diffraction (XRPD) can be used to study stable polymorphs of Ed name), providing details on the crystal lattice that would otherwise be unavailable. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C-2 | 5.67 | 79.1 | H-3, H-10 |
| C-5 | 4.98 | 81.2 | H-4, H-6 |
| C-13 | 6.22 | 72.5 | H-14, H-2' |
| C-2' | 4.79 | 73.2 | H-3', H-13 |
| C-3' | 5.79 | 73.0 | H-2', NH |
Mass spectrometry (MS) is a highly sensitive technique used for the determination of the molecular weight and structure of Ed name). purdue.edu When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantifying Ed name) and its metabolites in complex biological matrices. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source for the analysis of Ed name). nih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis. nih.gov This is particularly useful for pharmacokinetic studies. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in the confirmation of the elemental composition of Ed name) and its reaction products. MS-based techniques are also invaluable for monitoring the progress of chemical reactions in real-time, allowing for the identification of intermediates and byproducts, which in turn helps in elucidating reaction mechanisms. purdue.edu
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+Na]⁺ |
| Product Ions (m/z) for MRM | Fragment 1, Fragment 2 |
| Collision Energy (eV) | Variable, optimized for each transition |
| Linear Range | 0.5 - 500.0 ng/mL. nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL. nih.gov |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of Ed name) based on the vibrational modes of its functional groups. jocpr.comresearchgate.net These techniques are non-invasive and can be used for the analysis of solid and liquid samples with minimal preparation. jocpr.com FTIR spectroscopy is particularly useful for identifying the presence of specific chemical bonds and functional groups in the molecule. globalresearchonline.net Raman spectroscopy offers complementary information and is well-suited for in situ monitoring of reactions in aqueous solutions due to the weak Raman scattering of water. core.ac.uk Coherent anti-Stokes Raman scattering (CARS) microscopy, an advanced Raman technique, can be used for the in situ visualization of the three-dimensional distribution of Ed name) within delivery systems, which is critical for understanding drug release mechanisms. nih.gov
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H/N-H Stretching | 3450 - 3250 | - |
| Aromatic C-H Stretching | ~3000 | ~3000 |
| C=O Stretching (Ester, Amide) | 1730 - 1650 | 1730 - 1650 |
| C=C Ring Stretching | 1652 - 1579 | 1608 - 1581 |
X-ray based spectroscopic techniques such as Energy Dispersive X-ray (EDX) and X-ray Fluorescence (XRF) are powerful non-destructive methods for elemental analysis. itlinc.comrigaku.com These techniques can identify and quantify the elemental composition of a sample, which can be useful for detecting the presence of inorganic impurities or residual metal catalysts in preparations of Ed name). americanpharmaceuticalreview.comspectroscopyonline.com While Ed name) is an organic molecule primarily composed of carbon, hydrogen, oxygen, and nitrogen, these techniques are crucial for ensuring the purity of the final product, especially when catalysts are used in its synthesis. americanpharmaceuticalreview.com XRF is capable of measuring a wide range of elements, from beryllium to uranium, at levels from parts per million up to percent concentrations. americanpharmaceuticalreview.comspectroscopyonline.com
| Technique | Information Obtained | Application in Ed name) Research |
|---|---|---|
| EDX/XRF | Elemental composition. youtube.com | Detection of residual metal catalysts (e.g., Pd, Pt, Ru). americanpharmaceuticalreview.com |
| EDX/XRF | Quantification of inorganic impurities (e.g., As, Cd, Hg, Pb). americanpharmaceuticalreview.com | Ensuring compliance with safety regulations. americanpharmaceuticalreview.com |
Chromatographic and Electrophoretic Separation Sciences Applied to Ed name)
Separation sciences play a vital role in the isolation, purification, and quantification of Ed name) from complex mixtures. High-resolution chromatographic techniques are particularly important for ensuring the purity and potency of the compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Ed name) in pharmaceutical dosage forms and biological fluids. researchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for the separation and quantification of Ed name). nih.govijprajournal.com The use of a UV detector set at an appropriate wavelength allows for the sensitive detection of the compound. ijprajournal.com Method validation according to the International Council for Harmonisation (ICH) guidelines ensures the linearity, accuracy, precision, and robustness of the analytical method. ijprajournal.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution. who.int For highly complex samples, coupling HPLC or UPLC with mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the quantification of Ed name) at very low concentrations. nih.govfishersci.com
| Parameter | Condition/Value |
|---|---|
| Column | Symmetry C18, 5 µm (4.6 x 250 mm) |
| Mobile Phase | Acetonitrile : Methanol (60:40) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 227 nm |
| Linearity (r²) | 0.999 |
| Accuracy (% Recovery) | 98.58% to 99.33% |
| Limit of Detection (LOD) | 1.57 µg/mL |
| Limit of Quantification (LOQ) | 4.76 µg/mL |
Capillary Electrophoresis for Citalopram (B1669093) Isomer Separation
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral compounds, offering high efficiency, rapid analysis, and low consumption of reagents. nih.gov For citalopram, which exists as a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram, CE provides an effective means to resolve these isomers. The separation is typically achieved by incorporating a chiral selector into the background electrolyte.
Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. nih.govscispace.com The underlying principle involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the citalopram enantiomers. Differences in the stability and formation constants of these complexes lead to different electrophoretic mobilities, enabling their separation.
Key factors influencing the separation efficiency include the type and concentration of the cyclodextrin, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov Various modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfated-β-cyclodextrin, have been investigated to optimize the enantioseparation of citalopram.
Table 1: Exemplary Capillary Electrophoresis Conditions for Citalopram Enantioseparation
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 375 µm o.d., 48.5 cm total length |
| Background Electrolyte | 25 mM Phosphate (B84403) buffer (pH 2.5) |
| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV absorbance at 240 nm |
Hyphenated Analytical Techniques for Comprehensive Citalopram Analysis
To achieve higher sensitivity and selectivity, especially in complex matrices like biological fluids, chromatographic separation techniques are often coupled with powerful detection methods. ijnrd.org These "hyphenated techniques" provide comprehensive qualitative and quantitative information. asiapharmaceutics.infosaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for citalopram analysis. longdom.orgitecgoi.in It combines the excellent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of Mass Spectrometry (MS). saspublishers.comlongdom.org This combination allows for the accurate quantification of citalopram and its metabolites in plasma, serum, and other biological samples. Chiral LC-MS methods have also been developed to simultaneously quantify both S- and R-citalopram.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile derivatives of citalopram. wisdomlib.org While often requiring a derivatization step to increase the volatility and thermal stability of the analyte, GC-MS can provide excellent chromatographic resolution and definitive mass spectral identification.
Other hyphenated techniques that have found application in pharmaceutical analysis include Capillary Electrophoresis-Mass Spectrometry (CE-MS), which combines the high separation efficiency of CE with the sensitive detection of MS, and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy for structural elucidation. wisdomlib.orgnih.gov
Table 2: Comparison of Hyphenated Techniques for Citalopram Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages |
|---|---|---|---|
| LC-MS | Liquid Chromatography | Mass Spectrometry | High sensitivity, high specificity, applicable to a wide range of compounds. |
| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution, provides structural information, suitable for volatile compounds. |
| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High efficiency, low sample and reagent consumption, suitable for charged molecules. wisdomlib.org |
Development of Novel Sensor Technologies for Citalopram Detection
The development of novel sensors offers the potential for rapid, cost-effective, and portable analysis of citalopram, moving beyond traditional laboratory-based instrumentation. europa.eu Research in this area is focused on creating highly selective and sensitive devices for on-site or real-time monitoring.
Electrochemical sensors are a major focus of this research. nih.gov These sensors typically involve modifying an electrode surface with a material that specifically interacts with citalopram. This interaction produces a measurable electrical signal (e.g., a change in current or potential) that is proportional to the concentration of the drug. Materials used for electrode modification can include carbon nanotubes, graphene, nanoparticles, and molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with custom-made recognition sites that can selectively bind to a target molecule, offering high selectivity.
Optical sensors represent another promising avenue. nih.gov These devices rely on changes in optical properties, such as absorbance or fluorescence, upon interaction with the analyte. For instance, a sensor might incorporate a dye that changes color or fluorescence intensity in the presence of citalopram.
Biosensors, which incorporate a biological recognition element such as an enzyme or antibody, are also being explored for their high specificity. azosensors.com While still in the early stages of development for citalopram, these sensor technologies hold significant promise for applications in therapeutic drug monitoring and quality control. researchgate.net
Table 3: Overview of Emerging Sensor Technologies for Citalopram Detection
| Sensor Type | Recognition Element | Transduction Method | Potential Benefits |
|---|---|---|---|
| Electrochemical Sensor | Molecularly Imprinted Polymers, Nanomaterials | Amperometry, Voltammetry | High sensitivity, portability, low cost. azosensors.com |
| Optical Sensor | Dyes, Quantum Dots | Colorimetry, Fluorimetry | Visual detection, high sensitivity. nih.gov |
| Biosensor | Enzymes, Antibodies | Electrochemical, Optical | High specificity, potential for in-vivo monitoring. |
Biomolecular Interactions of Ed Name
Molecular Level Interactions of Ed name) with Biological Macromolecules
Understanding how "Ed name)" interacts with biological macromolecules at the molecular level is crucial for elucidating its biological role. These interactions are typically non-covalent, involving forces such as hydrogen bonds, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic interactions. wikipedia.org The specificity and affinity of "Ed name)" for a particular biomolecule are determined by the complementarity of their shapes and chemical properties at the binding interface. wikipedia.orgjove.com
Protein-Ed name) Binding and Recognition Mechanisms
The binding of "Ed name)" to proteins is a key aspect of its potential biological activity. Proteins are dynamic macromolecules with specific ligand-binding sites. jove.com The interaction between "Ed name)" and a protein involves molecular recognition, where "Ed name)" binds to a dedicated area on the protein surface. wikipedia.orgjove.com Several models describe protein-ligand binding mechanisms, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov
In the lock-and-key model, the protein binding site and "Ed name)" are considered rigid and perfectly matched. nih.gov The induced fit model suggests that both the protein and "Ed name)" undergo conformational changes upon binding to achieve a better fit. nih.gov The conformational selection model proposes that the protein exists in different conformations in equilibrium, and "Ed name)" preferentially binds to a specific conformation, shifting the equilibrium towards the bound state. nih.govelifesciences.org The specific mechanism by which "Ed name)" binds to a protein would depend on the nature of both molecules and can be investigated through various experimental and computational methods. jove.com The interactions involve specific amino acid residues within the protein's binding pocket forming non-covalent contacts with atoms of "Ed name)". jove.comcriver.com
Nucleic Acid-Ed name) Interactions and Structural Perturbations
Small molecules can interact with nucleic acids (DNA and RNA) through various binding modes, including intercalation, groove binding (major or minor groove), and electrostatic interactions with the phosphate (B84403) backbone. arrakistx.comnih.govrsc.org These interactions can perturb the structure and function of nucleic acids, affecting processes such as DNA replication, transcription, and RNA splicing. creative-diagnostics.com
If "Ed name)" interacts with DNA, it might intercalate between base pairs, leading to unwinding or bending of the DNA helix. Alternatively, it could bind to the minor or major groove, interacting with the exposed edges of the base pairs or the sugar-phosphate backbone. arrakistx.comnih.gov Electrostatic interactions with the negatively charged phosphate backbone are also possible, particularly if "Ed name)" carries a positive charge. rsc.org The specific mode of interaction would depend on the chemical structure of "Ed name)" and the sequence and structure of the nucleic acid. These interactions can lead to structural perturbations in the nucleic acid, potentially altering its ability to interact with proteins or other molecules. nih.gov
Interactions of Ed name) with Lipids and Membrane Systems
The interaction of small molecules with lipid membranes is important as membranes can act as barriers, platforms for protein interactions, and can influence the localization and activity of compounds. mdpi.comresearchgate.net "Ed name)" could interact with lipid membranes by partitioning into the lipid bilayer, associating with the polar head groups, or embedding within the hydrophobic core. mdpi.comresearchgate.netacs.org
The extent and nature of "Ed name)"'s interaction with membranes would depend on its lipophilicity, charge, and the composition of the membrane. mdpi.comresearchgate.net Hydrophobic molecules tend to partition into the lipid core, while charged or polar molecules may associate with the head groups or the lipid-water interface. mdpi.comacs.org These interactions can affect membrane properties such as fluidity, thickness, and permeability, and can influence the function of membrane-associated proteins. mdpi.comresearchgate.net Interactions with lipid membranes can also impact the ability of "Ed name)" to reach intracellular targets. nih.gov
Biophysical Characterization of Ed name)-Biomolecule Complexes
Biophysical techniques are essential for quantitatively characterizing the interactions between "Ed name)" and biological macromolecules, providing information on binding affinity, kinetics, thermodynamics, and structural details of the resulting complexes. dksh.comresearchgate.netnih.gov
Kinetic and Thermodynamic Analysis of Binding Events
Thermodynamic studies, often performed using techniques like Isothermal Titration Calorimetry (ITC), measure the heat changes associated with the binding event, providing values for the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). nih.govresearchgate.netwaters.com The Gibbs free energy change (ΔG) is a measure of the binding affinity and indicates the spontaneity of the binding process. nih.gov A negative ΔG indicates a favorable interaction. nih.gov The relationship between these parameters is described by the equation: ΔG = ΔH - TΔS, where T is the temperature in Kelvin. nih.gov The enthalpy change (ΔH) reflects the formation of new bonds (e.g., hydrogen bonds, electrostatic interactions), while the entropy change (ΔS) relates to changes in the disorder of the system upon binding, such as the release of ordered water molecules from binding interfaces. nih.govacs.org Analyzing these thermodynamic parameters helps to understand the nature of the forces driving the interaction. nih.govstanford.edu
Techniques like Surface Plasmon Resonance (SPR) and ITC are commonly used for kinetic and thermodynamic analysis of protein-ligand interactions. nih.govdksh.comresearchgate.netwaters.com SPR measures the binding and dissociation in real-time, providing kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD = koff / kon). nih.govdksh.com ITC directly measures the heat of binding, allowing for the determination of binding stoichiometry, KD, ΔH, and ΔS in a single experiment. nih.govresearchgate.netwaters.com
Hypothetical Data Table: Binding of Ed name) to a Target Protein
| Parameter | Value | Unit | Method |
| KD | 150 | nM | SPR |
| kon | 5 x 104 | M-1s-1 | SPR |
| koff | 7.5 x 10-3 | s-1 | SPR |
| ΔG | -8.5 | kcal/mol | ITC |
| ΔH | -12.0 | kcal/mol | ITC |
| TΔS | -3.5 | kcal/mol | ITC |
| Stoichiometry | 1:1 | - | ITC |
Note: This is a hypothetical data table for illustrative purposes based on typical ranges observed in protein-ligand binding studies.
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Ed name)-Bound States
Structural biology techniques provide high-resolution three-dimensional information about the complexes formed between "Ed name)" and its biological targets, revealing the precise binding site and the nature of the interactions at the atomic level. migrationletters.comvivabiotech.comcreative-biostructure.comnih.gov
X-ray Crystallography is a powerful technique for determining the atomic structure of proteins and their complexes with small molecules. migrationletters.comvivabiotech.comcreative-biostructure.comevotec.com It requires the formation of well-ordered crystals of the biomolecule- "Ed name)" complex. vivabiotech.comcreative-biostructure.com By analyzing the diffraction pattern produced when X-rays pass through the crystal, the electron density map of the complex can be generated, allowing for the determination of the atomic coordinates of both the biomolecule and "Ed name)". vivabiotech.comcreative-biostructure.com This provides detailed information about the conformation of "Ed name)" when bound, the amino acid residues or nucleic acid bases involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). criver.commigrationletters.comvivabiotech.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and their complexes, particularly for large or flexible assemblies that are difficult to crystallize. creative-biostructure.comgreberlab.orgucl.ac.ukportlandpress.com In Cryo-EM, the sample is rapidly frozen in a thin layer of amorphous ice, preserving the biomolecules in a near-native state. greberlab.orgucl.ac.uk Images are then collected using an electron microscope, and computational methods are used to reconstruct the 3D structure from a large number of 2D images of individual particles. creative-biostructure.comucl.ac.uk While historically more challenging for small molecules due to lower resolution compared to crystallography, recent advances in Cryo-EM technology and image processing have enabled the determination of high-resolution structures of protein-small molecule complexes, providing valuable insights into binding poses and conformational changes. greberlab.orgnih.govacs.org
Both X-ray crystallography and Cryo-EM provide static snapshots of the bound state. However, the detailed structural information obtained from these techniques is invaluable for understanding the molecular basis of "Ed name)"'s interaction with its targets and can guide further studies, such as structure-based design of modified compounds with improved properties. criver.commigrationletters.comvivabiotech.comnih.gov
Computational Modeling of Ed name)-Biomolecule Interactions
Computational modeling plays a crucial role in understanding and predicting how small molecules like "Ed name)" interact with biological macromolecules such as proteins, DNA, and RNA. These methods provide insights into the binding modes, affinities, and dynamic behavior of these interactions, complementing experimental studies. embo.orgfrontiersin.org The increasing power of computers and advancements in algorithms have made computational approaches indispensable tools in biomolecular research and drug discovery. cam.ac.uknih.govmdpi.comnih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a widely used computational technique that predicts the preferred orientation and position (pose) of a ligand ("Ed name)" in this case) when it is bound to a target biomolecule, typically a protein receptor or enzyme. wikipedia.orggalaxyproject.organnualreviews.org The primary goal is to determine the optimal binding pose and estimate the binding affinity between the compound and its target. cam.ac.uk Docking algorithms explore various possible binding geometries and score them based on their complementarity and predicted interaction energies. galaxyproject.orgnih.gov This method is particularly valuable in structure-based drug design and virtual screening of large chemical libraries to identify potential binders. cam.ac.ukwikipedia.orggalaxyproject.orgnih.gov
While molecular docking provides a static snapshot of the potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. nih.govbohrium.com MD simulations simulate the physical movements of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the biomolecule, the stability of the binding complex, and the influence of the surrounding environment (e.g., solvent). bohrium.comuzh.ch MD simulations can refine docking poses, estimate binding free energies, and explore conformational changes that occur upon binding. nih.govbohrium.comuzh.chacs.org Combining docking with MD simulations can provide a more comprehensive understanding of the binding process and the stability of the resulting complex. bohrium.com
Quantitative Structure-Binding Relationship (QSBR) Studies
Quantitative Structure-Binding Relationship (QSBR) studies are a type of quantitative structure-activity relationship (QSAR) analysis specifically focused on the binding affinity of compounds to a biological target. scribd.comwikipedia.org QSBR models aim to establish a mathematical relationship between the structural and physicochemical properties (descriptors) of a series of compounds and their experimentally determined binding affinities to a specific biomolecule. wikipedia.orgresearchgate.net By analyzing this relationship, a predictive model can be built to estimate the binding affinity of new, untested compounds based solely on their molecular structure. wikipedia.orgresearchgate.net
QSBR studies involve calculating a variety of molecular descriptors that capture different aspects of the compound's structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the binding data using statistical methods like multiple linear regression, partial least squares, or machine learning techniques. researchgate.netscispace.com Validated QSBR models can be used to prioritize compounds for synthesis and experimental testing, guide the design of new compounds with improved binding characteristics, and gain insights into the key structural features that govern binding interactions. researchgate.netscispace.comnih.gov
While specific data tables and detailed research findings for "Ed name)" in the context of these computational methods cannot be provided without the compound's identity, the methodologies described above represent the standard approaches used to investigate the biomolecular interactions of small molecules.
Environmental Fate and Transformation of Ed Name
Abiotic Degradation Pathways of Edifenphos in Environmental Matrices
Abiotic degradation involves non-biological processes that chemically transform Edifenphos. mdpi.com These pathways include hydrolysis, photolysis, and oxidation-reduction reactions, which are significant in determining the environmental persistence of the compound. mdpi.com
Hydrolysis of Edifenphos
Hydrolysis is a primary abiotic degradation pathway for Edifenphos, involving the cleavage of its chemical bonds by water. nih.gov The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Edifenphos is stable in neutral media but is hydrolyzed by strong acids and alkalis. nih.gov At a temperature of 25°C, the half-life (DT50) for hydrolysis is 19 days at a pH of 7 and significantly decreases to 2 days at a pH of 9, indicating that degradation is more rapid under alkaline conditions. herts.ac.uk Another source indicates that at 25°C, decomposition occurs in 1,135 hours (approximately 47 days) at pH 7 and 49 hours (approximately 2 days) at pH 9. nih.gov The main metabolic pathway involves the hydrolysis of one P-S linkage, followed by the cleavage of the other P-S bond or the ethyl ester bond, ultimately leading to the formation of phosphoric acid. inchem.org
Interactive Data Table: Hydrolysis of Edifenphos
| pH | Temperature (°C) | Half-life (DT50) |
|---|---|---|
| 7 | 25 | 19 days |
| 9 | 25 | 2 days |
| 7 | 25 | ~47 days (1,135 hours) |
Photolytic and Photosensitized Degradation of Edifenphos
Photodegradation, the breakdown of compounds by light, is another significant abiotic process affecting the fate of Edifenphos. researchgate.netdntb.gov.ua Edifenphos is susceptible to degradation in the presence of light. herts.ac.uk Marked degradation of 35S-labeled Edifenphos was observed upon irradiation with UV light when it was in an aqueous solution, a hexane solution, or as a thin film. inchem.org The degradation was more pronounced on solid surfaces, such as silica gel plates, compared to distilled water, suggesting that Edifenphos on agricultural leaves and clay particles is readily degraded. nih.gov
In the atmosphere, vapor-phase Edifenphos is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 8.7 hours. nih.gov While direct photolysis from sunlight may be limited as Edifenphos is not expected to absorb UV radiation above 290 nm, photosensitized degradation can occur. nih.govnih.gov This process involves other substances in the environment that absorb light energy and transfer it to the Edifenphos molecule, leading to its breakdown.
Oxidation-Reduction Processes of Edifenphos in Natural Systems
Oxidation and reduction reactions contribute to the transformation of Edifenphos in the environment. Oxidation of organophosphorus insecticides can result in products that may be more or less toxic than the parent compound. nih.gov The metabolism of Edifenphos involves oxidation, which occurs alongside hydrolysis and other reactions. nih.gov Advanced oxidation processes (AOPs) are known to be effective in degrading pesticides in aqueous environments, although specific studies on Edifenphos using these methods were not detailed in the provided search results. mdpi.com The ultimate metabolites of Edifenphos degradation include phosphoric and sulfuric acids, indicating that oxidation of the sulfur atoms occurs. nih.gov
Biotic Degradation Mechanisms of Edifenphos
Biotic degradation involves the breakdown of Edifenphos by living organisms, primarily microorganisms. mdpi.comcabidigitallibrary.org This is a crucial process for the removal of the fungicide from soil and water systems. herts.ac.uk
Microbial Transformation Pathways of Edifenphos
Microorganisms play a significant role in the degradation of Edifenphos. nih.gov Studies have shown that Edifenphos degrades faster under flooded (anaerobic) soil conditions compared to non-flooded conditions, with adapted bacteria being responsible for this transformation. nih.gov In one study, only 10% of Edifenphos was recovered from non-autoclaved soils, compared to 42% from autoclaved (sterilized) soils, highlighting the importance of microbial action. nih.gov A field study on a paddy field soil in Japan found that Edifenphos disappeared within 39 days, with a half-life of 5-6 days. nih.gov
The primary microbial metabolic pathway for Edifenphos in fungi, such as the rice blast fungus Pyricularia oryzae, involves the hydrolysis of a P-S linkage, followed by further cleavage of other bonds. inchem.org The degradation process leads to the loss of phenyl, thiophenyl, and ethyl groups, forming various organophosphorus acids. nih.gov Ultimately, these pathways lead to the formation of phosphoric and sulfuric acids. nih.gov
Enzymatic Degradation of Edifenphos by Environmental Microorganisms
The microbial breakdown of Edifenphos is facilitated by enzymes produced by these microorganisms. nih.gov The degradation of organophosphorus compounds often involves enzymes such as esterases and glutathione transferases. nih.gov Metabolism of Edifenphos principally occurs through oxidation, hydrolysis by esterases, and the transfer of parts of the molecule to glutathione. nih.gov While specific enzymes from environmental microorganisms responsible for Edifenphos degradation were not explicitly detailed in the search results, the metabolic pathways described are indicative of enzymatic action. For instance, the cleavage of the P-S bond is a common enzymatic reaction in the degradation of organophosphate pesticides. fao.org
Interactive Data Table: Biotic Degradation of Edifenphos
| Condition | Organism Type | Half-life | Additional Notes |
|---|---|---|---|
| Flooded Soil | Adapted Bacteria | Faster than non-flooded | Highlights anaerobic degradation |
| Paddy Field Soil | Environmental Microorganisms | 5-6 days | Disappeared in 39 days |
Please provide the specific name of the chemical compound you would like the article to focus on. The placeholder "Ed name)" needs to be replaced with the actual compound name to proceed with generating the requested content. Once the compound name is provided, a detailed and accurate article will be generated following the specified outline and instructions.
Advanced Materials Applications Involving Ed Name
Integration of [Ed name] into Novel Material Architectures
The integration of specific chemical compounds, referred to here as "[Ed name]," into new material structures is a key area of advanced materials science. The unique properties of a compound like [Ed name] can be harnessed to create materials with enhanced performance and novel functionalities. This integration can occur at various scales, from the molecular to the macroscopic, leading to the development of a wide range of advanced materials.
Polymeric and Composite Materials Incorporating [Ed name]
The incorporation of functional additives into polymers and composites is a well-established strategy to modify and enhance their intrinsic properties. compositeslab.comazom.com When a compound like [Ed name] is introduced into a polymer matrix, it can act as a filler, reinforcement, or functional additive, depending on its chemical nature and the desired outcome.
For instance, if [Ed name] possesses high mechanical strength, its dispersion within a polymer can lead to a composite material with improved tensile strength and modulus. The effectiveness of this reinforcement depends on factors such as the particle size and shape of [Ed name], its concentration, and the quality of the interface between [Ed name] and the polymer matrix.
In other cases, [Ed name] might be incorporated to introduce specific functionalities. For example, if [Ed name] has flame-retardant properties, its inclusion in a polymer can enhance the fire safety of the resulting material. compositeslab.com Similarly, if [Ed name] exhibits UV-stabilizing properties, it can protect the polymer from degradation upon exposure to sunlight. compositeslab.com
The following table illustrates hypothetical improvements in a generic polymer matrix after the incorporation of [Ed name].
| Property | Neat Polymer | Polymer + [Ed name] | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 50 | 75 | 50% |
| Young's Modulus (GPa) | 2.0 | 3.5 | 75% |
| Flame Retardancy (UL 94 Rating) | V-2 | V-0 | N/A |
Nanomaterials and Nanocomposites Enhanced by [Ed name]
At the nanoscale, the integration of a compound like [Ed name] can lead to even more dramatic changes in material properties. When [Ed name] is dispersed in a matrix as nanoparticles, the resulting nanocomposite can exhibit unique optical, electrical, and magnetic properties. nih.gov
For example, if [Ed name] has semiconducting properties, its incorporation as quantum dots into a polymer matrix could lead to a nanocomposite with tunable light-emitting properties for applications in displays and lighting. The large surface area-to-volume ratio of nanoparticles also means that a small amount of [Ed name] can have a significant impact on the bulk properties of the material. nih.gov
The primary challenge in creating these nanocomposites is achieving a uniform dispersion of the nanoparticles within the matrix, as they have a strong tendency to agglomerate. nih.gov Surface modification of the [Ed name] nanoparticles is often necessary to ensure compatibility with the host material and to facilitate their even distribution. nist.gov
Functional Coatings and Thin Films Containing [Ed name]
Functional coatings and thin films are crucial for modifying the surface properties of materials. klinger-lab.de Incorporating a compound like [Ed name] into a coating can impart a wide range of functionalities, such as hydrophobicity, anti-corrosion, anti-fouling, or biocompatibility. specialchem.com
For instance, a thin film containing [Ed name] with hydrophobic properties could be applied to a surface to make it water-repellent and self-cleaning. Similarly, a coating incorporating a biocompatible version of [Ed name] could be used on medical implants to improve their integration with surrounding tissues. concordia.ca
The performance of these functional coatings is highly dependent on the method of deposition, which can include techniques like chemical vapor deposition (CVD), physical vapor deposition (PVD), and sol-gel processes. nist.govmdpi.com These methods allow for precise control over the thickness and morphology of the coating, which in turn influences its functional properties.
Role of [Ed name] in Modulating Material Performance and Functionality
The specific chemical structure and properties of [Ed name] will dictate its role in modulating the performance and functionality of the final material. Functional groups within the [Ed name] molecule are key to its behavior. youtube.com For example, hydroxyl or amine groups can form hydrogen bonds with a polymer matrix, leading to improved mechanical properties.
The introduction of [Ed name] can also alter the thermal properties of a material. For instance, if [Ed name] has a high thermal conductivity, its incorporation into a polymer can improve the heat dissipation of the resulting composite, which is important for electronic applications. encyclopedia.pub Conversely, if [Ed name] is a thermal insulator, it can be used to create materials for thermal insulation. mdpi.com
The following table summarizes the potential roles of [Ed name] in modulating various material properties.
| Material Property | Potential Role of [Ed name] | Underlying Mechanism |
|---|---|---|
| Mechanical Strength | Reinforcing agent | Strong interfacial adhesion with the matrix, load transfer from matrix to [Ed name] |
| Electrical Conductivity | Conductive filler | Formation of a percolating network of [Ed name] particles within the matrix |
| Thermal Stability | Stabilizer | Inhibition of thermal degradation mechanisms in the host material |
| Optical Properties | Chromophore or luminophore | Absorption or emission of light at specific wavelengths |
Fabrication and Processing Methodologies for [Ed name]-Enabled Materials
The choice of fabrication and processing methodology is critical for successfully creating [Ed name]-enabled materials and for realizing their full potential. The appropriate technique will depend on the nature of [Ed name], the host matrix, and the desired final form of the material. mit.edu
Common methods for incorporating additives into polymers and composites include:
Melt compounding: This technique involves mixing [Ed name] with a thermoplastic polymer in its molten state. It is a widely used and scalable method for producing composites. nih.gov
Solution mixing: In this method, both the polymer and [Ed name] are dissolved in a common solvent, followed by removal of the solvent to form the composite. This technique can achieve a very good dispersion of the additive. nih.gov
In-situ polymerization: This approach involves polymerizing the monomer in the presence of [Ed name]. This can lead to strong interactions between the polymer and the additive. nih.gov
For nanomaterials and nanocomposites, more specialized techniques are often required to achieve a good dispersion of the nanoparticles. These can include ultrasonication, high-shear mixing, and the use of surfactants or coupling agents. scielo.br
The fabrication of functional coatings and thin films involves a different set of techniques, such as:
Chemical Vapor Deposition (CVD): A process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. mit.edu
Physical Vapor Deposition (PVD): A variety of vacuum deposition methods used to produce thin films and coatings. youtube.com
Sol-gel processing: A wet-chemical technique used for the fabrication of materials from a chemical solution. acs.org
The selection of the optimal fabrication process is a key step in the design and manufacturing of advanced materials containing [Ed name].
Chemical Engineering Aspects of Ed Name Production and Processing
Process Design and Optimization for Ed name) Synthesis and Purification
Process design in chemical engineering focuses on selecting and sequencing unit operations to achieve the desired transformation of materials. wikipedia.org For Ed name), this involves designing a process that safely and cost-effectively produces the compound with high quality and output. iticollege.edu Optimization efforts aim to maximize operational efficiency, reduce waste, and increase output. iticollege.edu
Advanced Separation Processes for Ed name) (e.g., Crystallization, Chromatography)
Separation processes are essential for converting a mixture or solution into two or more distinct products, aiming for purity. wikipedia.org These techniques exploit differences in chemical or physical properties of the mixture's components. wikipedia.org For the purification of Ed name), methods such as crystallization and chromatography are relevant. savemyexams.comwikipedia.org Crystallization is used to separate a dissolved solid from a solution, particularly when the solid's solubility varies significantly with temperature. savemyexams.comrsc.org This process involves heating the solution to evaporate the solvent, creating a saturated solution, and then cooling it to induce crystal formation. savemyexams.com Chromatography, another separation technique, separates substances based on their differential interaction with a stationary phase as they are carried by a mobile phase, often exploiting differences in solubility. savemyexams.comwikipedia.orgrsc.orgslideshare.net These techniques are crucial for achieving the required purity of chemical substances for various purposes, including pharmaceutical formulation. rsc.org Other separation methods include filtration, evaporation, distillation, and liquid-liquid extraction. wikipedia.orgslideshare.netyoutube.com
Process Control and Simulation for Ed name) Production
Process control and simulation are vital for monitoring, managing, and optimizing chemical production. wikipedia.org Simulation allows for the modeling of chemical processes, aiding in design and analysis. wikipedia.orgvcu.edu Techniques such as statistical analysis, process simulation, process monitoring, and process control are typically used to optimize chemical processes. iticollege.edu These tools help engineers and technicians understand and improve process efficiency. iticollege.edu
Scale-Up Considerations and Industrial Implementation of Ed name) Synthesis
Scaling up a chemical process involves transitioning from laboratory-scale production to larger, industrial volumes. iptsalipur.org This process requires careful consideration to ensure the efficiency, safety, and economic viability of the larger-scale operation. Pilot plants play a crucial role in this transition, serving as intermediate-scale facilities between the laboratory and full commercial production. iptsalipur.orgwikipedia.orgscribd.com Pilot plants are used to gather information for designing full-scale systems, identify further research needs, and support investment decisions. wikipedia.org They allow for feasibility studies of industrial-scale designs and processes, potentially reducing initial investment costs. worlddidac.org Key considerations for pilot plants include having personnel with both scientific and production experience, adequate space, and equipment representative of commercial scale. scribd.com Thorough evaluation of raw materials, processes, and production rates is required during pilot plant studies. scribd.com The effectiveness of a pilot plant is judged by how easily the new product or process can be brought into routine production. iptsalipur.org Challenges in industrial manufacturing can include labor shortages, supply chain uncertainty, inflation, and the effective integration of technology. interimexecs.comoptilogic.comnetsuite.com Process intensification is a design philosophy aimed at creating smaller, safer, and more energy-efficient plants with lower capital costs and improved product quality, which can be beneficial during scale-up and industrial implementation. sartorius.comicheme.org
Sustainable Chemical Engineering Practices in Ed name) Production
Sustainable chemical engineering practices in the production of Ed name) align with the principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances. psu.edumygreenlab.orgnih.govwikipedia.orgresearchgate.net Green chemistry emphasizes preventing waste, maximizing atom economy, using less hazardous chemicals and safer solvents, designing for energy efficiency, and utilizing renewable feedstocks. psu.edumygreenlab.orgnih.govwikipedia.orgresearchgate.netsigmaaldrich.com It also encourages the use of catalysts, avoiding unnecessary derivatization, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. psu.edunih.govsigmaaldrich.com Implementing green chemistry principles can lead to more environmentally benign processes. researchgate.netmdpi.com Sustainable practices in chemical engineering also involve reducing waste and improving energy efficiency. wikipedia.orgedp.comnih.gov This includes minimizing environmental impact, conserving natural resources, and reducing carbon footprints throughout the production process. nih.gov Energy efficiency, in particular, is seen as a key way to reduce pollutant emissions and limit global temperature rise by doing more with less energy. edp.com Waste reduction and energy use are considered mediating roles in achieving sustainability in green production and green technology. nih.gov Chemical engineers play a crucial role in developing and improving processes that meet sustainable development criteria. researchgate.net New trends in chemical engineering design that cater to sustainability include green engineering and approaching zero waste. mdpi.com
Future Directions and Emerging Research Themes for Ed Name
Deeper Mechanistic Insights and Predictive Modeling of Theobromine Reactivity
A thorough understanding of Theobromine's reaction mechanisms is fundamental for developing new applications and designing novel derivatives. researchgate.net Future research aims to gain deeper mechanistic insights into its chemical behavior and biological interactions.
Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are being increasingly employed to model reaction pathways, transition states, and the electronic structure of Theobromine. researchgate.netfrontiersin.org These computational studies provide valuable theoretical insights into its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, remain essential tools for characterizing Theobromine and its derivatives, with ongoing efforts to develop advanced techniques offering higher sensitivity and resolution. researchgate.netuab.cat Kinetic studies, utilizing methods like stopped-flow spectroscopy, are crucial for understanding reaction rates and mechanisms. bioaxisresearch.com
Predictive modeling, particularly using machine learning algorithms, is being applied to forecast Theobromine's interactions with biological targets. researchgate.net This can aid in the rational design of new drugs and therapies by predicting binding affinities and pharmacokinetic properties. researchgate.net Understanding the mechanisms of action, such as adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, continues to be a key focus, with novel studies exploring alternative modes of action. frontiersin.orgnih.gov
Novel Analytical Approaches and Advanced Sensor Development for Theobromine
Accurate and efficient analytical methods are vital for the detection and quantification of Theobromine in various matrices, including food products, biological fluids, and environmental samples. While traditional methods like UV spectroscopy, thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) have been widely used, research is moving towards developing novel and more advanced analytical approaches and sensors. nih.govsrce.hrnih.govffhdj.comacs.org
Emerging analytical techniques include greener procedures that utilize more environmentally friendly solvents and reduced solvent volumes, such as the use of dimethyl carbonate in ultra-high-performance liquid chromatography (UHPLC). nih.govacs.org These methods aim to improve sustainability without compromising analytical performance. nih.govacs.org Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is also employed for the identification and quantification of Theobromine and related compounds. srce.hr
Significant progress is being made in the development of advanced sensors for Theobromine detection. This includes taste sensors based on modified lipid/polymer membranes designed to detect non-charged bitter substances like Theobromine. jst.go.jpnih.gov Voltammetric sensors utilizing nanocomposite materials, such as cerium oxide/copper oxide nanocomposites on glassy carbon electrodes, have demonstrated wide linear ranges and low detection limits for Theobromine in food samples. nih.gov Molecularly imprinted polymer (MIP) based sensors are also being developed, offering selectivity and sensitivity for Theobromine detection. uab.catresearchgate.net These novel sensors provide rapid, cost-effective, and often portable alternatives to traditional laboratory-based techniques.
Data Table 1: Examples of Analytical Methods for Theobromine
| Method | Principle | Application Area | Key Features |
| UV-Vis Spectrophotometry | Measurement of light absorbance at specific wavelengths. ffhdj.com | Food (cocoa, chocolate) ffhdj.com | Relatively simple and current method. ffhdj.com |
| HPLC-UV | Separation by liquid chromatography with UV detection. nih.govsrce.hrnih.govacs.org | Food, beverages, biological fluids, plants. srce.hr | Widely used, various mobile phases and columns. srce.hr |
| UHPLC | High-resolution liquid chromatography. nih.govacs.org | Tea samples. nih.govacs.org | Reduced analysis time, solvent usage, and energy consumption. nih.govacs.org |
| Voltammetric Sensors (e.g., CeO2/CuO/GCE) | Electrochemical detection based on oxidation/reduction potentials. nih.gov | Food samples. nih.gov | Wide linear range, low detection limit, effective for food samples. nih.gov |
| Molecularly Imprinted Polymer (MIP) Sensors | Selective binding to Theobromine by a specially designed polymer. uab.catresearchgate.net | Tea (potential). researchgate.net | Offers selectivity and sensitivity. uab.catresearchgate.net |
| Taste Sensors (Modified Lipid/Polymer) | Potentiometric measurement based on membrane potential changes. jst.go.jpnih.gov | Beverages, pharmaceutical products (potential). nih.gov | Detects non-charged bitter substances like Theobromine. jst.go.jpnih.gov |
| Mass Spectrometry (e.g., ESI-MS) | Identification and quantification based on mass-to-charge ratio. srce.hr | Various matrices. srce.hr | Provides characteristic fragmentation patterns for identification. srce.hr |
Interdisciplinary Research Integrating Theobromine Across Scientific Domains
Research on Theobromine is increasingly interdisciplinary, bringing together expertise from chemistry, biology, pharmacology, materials science, agricultural science, and environmental science. taylorandfrancis.com This collaborative approach is leading to the discovery of new properties and applications.
In materials science, Theobromine is being investigated as a potential building block for sustainable materials, particularly in the development of biodegradable polymers and composites, owing to its unique properties. google.com Agricultural science is exploring Theobromine for its potential as a natural pesticide and growth stimulant, recognizing its presence in cocoa husks as a sustainable resource. pagepressjournals.org Environmental scientists are studying the fate and transport of Theobromine in the environment and its potential utility in the bioremediation of pollutants, leveraging its natural origin and biodegradability. Furthermore, research continues into its potential therapeutic applications beyond its traditional uses, including its effects on blood pressure, cognitive function, and its potential in treating asthma and other respiratory diseases, as well as its potential for use in treating uric acid stones. acs.orggoogle.com
Integration of Advanced Data Science and AI in Theobromine Research
The application of advanced data science and artificial intelligence (AI) is becoming increasingly relevant in Theobromine research. These computational tools can process and analyze large datasets, providing insights that might not be apparent through traditional methods.
Machine learning algorithms are being utilized in predictive modeling to understand Theobromine's interactions with biological systems, aiding in drug discovery and development. researchgate.net Beyond biological applications, AI is being integrated into various aspects of the cocoa industry, from farming to processing and supply chain management. researchgate.net This includes using AI models for tasks such as detecting cocoa diseases, optimizing processing steps, and improving traceability. researchgate.net The availability of open-source and open-access data on Theobromine further facilitates the application of data science and AI in accelerating research and uncovering new knowledge about this compound. bioaxisresearch.com
Q & A
How should researchers formulate precise and testable research questions in experimental studies?
A well-defined research question must specify independent and dependent variables, align with a theoretical framework, and address gaps in existing literature . For example, in a study on educational interventions, a question like "How does variable X (e.g., interactive learning modules) affect variable Y (e.g., student engagement) in population Z?" ensures clarity and measurability. Avoid vague terms (e.g., "explore" or "investigate") in favor of action-oriented verbs (e.g., "measure," "compare") .
Q. What are the key considerations for selecting between experimental, quasi-experimental, and non-experimental designs?
Experimental designs (e.g., randomized controlled trials) are ideal for establishing causality but require strict control over variables and randomization . Quasi-experimental designs (e.g., pre-test/post-test with non-equivalent control groups) are suitable when randomization is impractical but still aim to infer causality . Non-experimental designs (e.g., correlational studies) identify relationships but not causation . The choice depends on ethical constraints, resource availability, and research objectives.
Q. How can researchers address discrepancies between observed data and theoretical predictions?
First, verify data collection and analysis procedures for errors. If inconsistencies persist, revisit the theoretical framework to identify mismatched assumptions or moderating variables. For example, if a psychological intervention fails to yield expected outcomes, consider contextual factors (e.g., cultural differences) or measurement validity . Triangulation—using multiple data sources or methods—can resolve contradictions .
Q. What methodological steps ensure ethical participant selection and informed consent in human-subject research?
Clearly define inclusion/exclusion criteria (e.g., age, health status) and disclose recruitment sources (e.g., academic institutions, community centers) . Use stratified sampling to ensure representativeness and avoid selection bias. Consent forms must outline risks, benefits, and data anonymization protocols, adhering to Institutional Review Board (IRB) guidelines .
Q. How do researchers determine appropriate sample sizes for quantitative studies?
Conduct a power analysis to estimate the minimum sample size required to detect statistically significant effects. Tools like G*Power or Cohen’s d can calculate this based on effect size, alpha level (typically 0.05), and desired power (≥0.80) . For qualitative studies, aim for saturation—the point where new data no longer provide additional insights .
Advanced Research Questions
Q. What strategies validate the integration of mixed-methods approaches in complex research designs?
Embedded designs (e.g., combining quantitative experimental data with qualitative interviews) require alignment of research questions, data collection timelines, and analytical frameworks . For instance, a study on technology adoption might use surveys (quantitative) to measure usage rates and focus groups (qualitative) to explore user perceptions. Ensure methodological coherence by mapping each method to specific sub-questions .
Q. How can conflicting results from replication studies inform theoretical refinement?
Replication failures often highlight contextual dependencies or unaccounted variables. For example, if a social psychology experiment’s results vary across cultures, revise the theory to incorporate cultural moderators. Meta-analyses of replication studies can identify effect size variability and boundary conditions . Document methodological deviations (e.g., population differences) to clarify discrepancies .
Q. What advanced techniques mitigate attrition bias in longitudinal studies?
Use intent-to-treat analysis to retain all participants in the final dataset, even if they drop out . Implement tracking mechanisms (e.g., regular follow-ups, incentives) to minimize attrition. Sensitivity analyses can assess how attrition impacts results by comparing completers vs. non-completers .
Q. How do researchers operationalize abstract theoretical constructs into measurable variables?
Develop a construct validity framework using convergent and discriminant validity tests. For example, to measure "cognitive load," use both self-report scales (e.g., NASA-TLX) and physiological indicators (e.g., pupil dilation). Confirmatory factor analysis (CFA) can validate the alignment between theoretical constructs and empirical data .
Q. What frameworks bridge the gap between academic research and practical implementation in applied settings?
Participatory action research (PAR) engages stakeholders (e.g., educators, policymakers) in co-designing studies to ensure relevance . For example, a PAR study on classroom technology might involve teachers in defining research questions and interpreting results. Translate findings into actionable guidelines, such as checklists or policy briefs, tailored to end-users .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
